molecular formula C12H14N2O B7808491 2-cyano-N-[2-(propan-2-yl)phenyl]acetamide

2-cyano-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B7808491
M. Wt: 202.25 g/mol
InChI Key: OZKZUSINEUZVFR-UHFFFAOYSA-N
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Description

2-cyano-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 2-(propan-2-yl)aniline with cyanoacetic acid or its derivatives. One common method involves the direct treatment of 2-(propan-2-yl)aniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and optimized reaction conditions ensures the efficient production of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[2-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted cyanoacetamides.

    Condensation: Formation of heterocyclic compounds such as pyridines and pyrazoles.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-cyano-N-[2-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-[2-(propan-2-yl)phenyl]acetamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-cyano-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKZUSINEUZVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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